molecular formula C10H13NO2S B8331414 3-(5-Dimethylaminomethyl-2-thienyl)acrylic acid

3-(5-Dimethylaminomethyl-2-thienyl)acrylic acid

Cat. No. B8331414
M. Wt: 211.28 g/mol
InChI Key: NDZVJJKMSLWSRI-UHFFFAOYSA-N
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Patent
US04388317

Procedure details

5-(Dimethylaminomethyl)thiophene-2-carboxaldehyde (40.09 g) and piperidine (3 ml) were added to a solution of malonic acid (24.65 g) in pyridine (150 ml). The mixture was stirred under reflux for 7 hours. During the reaction a solid precipitated and slowly re-dissolved. The solution was allowed to cool and was then poured on to 2 M hydrochloric acid (150 ml). The volume of the solution was reduced to about 120 ml by evaporation at reduced pressure and extracted with diethyl ether. The ether extracts were washed with water. The aqueous phase was cooled and the solid, which precipitated out, was filtered off and washed with water-isopropanol. More solid was obtained by evaporating the filtrate to about 100 ml and adding isopropanol and cooling the mixture in ice for about 15 minutes. This solid was filtered off, and washed with isopropanol. The solids were combined and recrystallised from isopropanol-water to give 3-(5-dimethylaminomethyl-2-thienyl)acrylic acid (27.45 g) m.p. 223.5°-225° C.
Quantity
40.09 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
24.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=O)=[CH:7][CH:6]=1)[CH3:3].N1CCCCC1.C(O)(=O)[CH2:19][C:20]([OH:22])=[O:21]>N1C=CC=CC=1>[CH3:3][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=[CH:19][C:20]([OH:22])=[O:21])=[CH:7][CH:6]=1)[CH3:1]

Inputs

Step One
Name
Quantity
40.09 g
Type
reactant
Smiles
CN(C)CC1=CC=C(S1)C=O
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
24.65 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
During the reaction a solid
CUSTOM
Type
CUSTOM
Details
precipitated
DISSOLUTION
Type
DISSOLUTION
Details
slowly re-dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was then poured on to 2 M hydrochloric acid (150 ml)
CUSTOM
Type
CUSTOM
Details
The volume of the solution was reduced to about 120 ml by evaporation at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled
CUSTOM
Type
CUSTOM
Details
the solid, which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water-isopropanol
CUSTOM
Type
CUSTOM
Details
More solid was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the filtrate to about 100 ml
ADDITION
Type
ADDITION
Details
adding isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture in ice for about 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
This solid was filtered off
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol-water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=C(S1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.45 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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